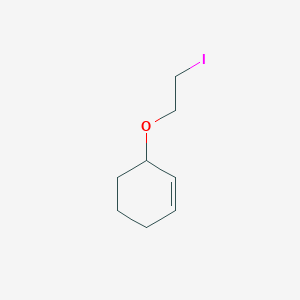
3-(2-Iodoethoxy)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodoethoxy)cyclohex-1-ene is an organic compound that features a cyclohexene ring substituted with an iodoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethoxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-iodoethanol in the presence of a strong acid catalyst. This reaction typically proceeds via an electrophilic addition mechanism, where the iodoethoxy group is introduced to the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodoethoxy)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the iodoethoxy group can yield cyclohexene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted cyclohexene derivatives.
Oxidation: Epoxides or ketones.
Reduction: Cyclohexene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodoethoxy)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2-Iodoethoxy)cyclohex-1-ene involves its reactivity towards various nucleophiles and electrophiles. The iodoethoxy group can participate in substitution reactions, while the cyclohexene ring can undergo addition reactions. These interactions are facilitated by the electronic properties of the substituents and the ring system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simple cycloalkene with similar reactivity but lacks the iodoethoxy group.
Cyclohexenone: Contains a carbonyl group, making it more reactive towards nucleophiles.
3-(2-Bromoethoxy)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound particularly interesting for synthetic chemists .
Eigenschaften
CAS-Nummer |
183808-73-3 |
|---|---|
Molekularformel |
C8H13IO |
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
3-(2-iodoethoxy)cyclohexene |
InChI |
InChI=1S/C8H13IO/c9-6-7-10-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2 |
InChI-Schlüssel |
DVMVFSMCDXLBPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)OCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


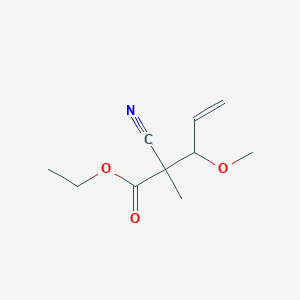
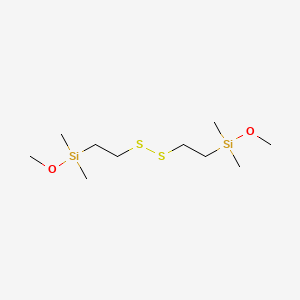
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
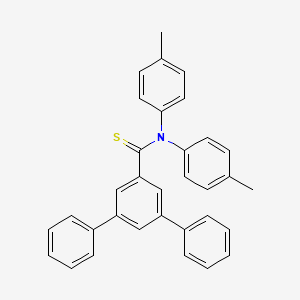

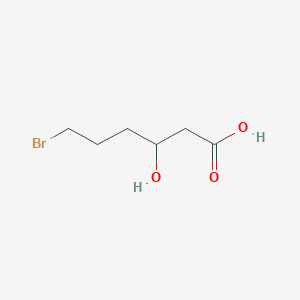
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
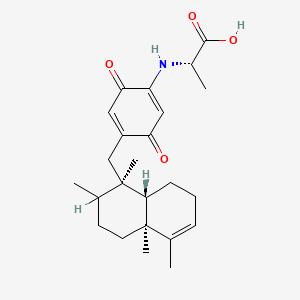
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
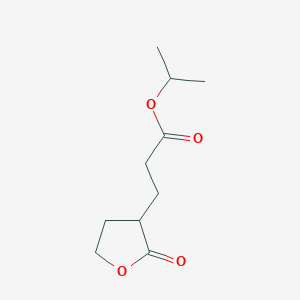
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
